(S)-2-((4-Hydroxyphenethyl)thio)-3-(4-(2-(4-(sulfooxy)phenoxy)ethyl)phenyl)propanoic acid
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Overview
Description
AZD4619 is a potent, selective and reversible orally bioavailable PPARα receptor agonist.
Scientific Research Applications
Renewable Building Block in Material Science : Phloretic acid (PA), which shares a structural similarity with the mentioned compound, is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This method provides a sustainable alternative to phenol and is significant for a wide range of applications in materials science (Trejo-Machin et al., 2017).
Synthesis of Pharmacological Compounds : The compound is involved in the synthesis of various pharmacological compounds. For example, its derivatives are used in the preparation of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, a compound with potential therapeutic applications (Enders et al., 2003).
Chemical Research on New Phenolic Compounds : Research on new phenolic compounds similar in structure to the mentioned compound has been conducted, which contributes to understanding their anti-inflammatory activities. This research enriches chemical knowledge and provides insights into potential medical applications (Ren et al., 2021).
Polymer Chemistry and Material Science : Its structural analogs are used in polymer chemistry for the synthesis of various materials, demonstrating its versatility in the field of material science. These compounds show potential for creating materials with specific thermal and thermo-mechanical properties suitable for diverse applications (Lee, 2009).
Development of Polymer-Based Medical Applications : Amine compounds structurally related to the mentioned chemical are used in the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels. This modification enhances the antibacterial and antifungal activities of these polymers, highlighting their potential in medical applications (Aly & El-Mohdy, 2015).
Properties
CAS No. |
1067247-60-2 |
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Molecular Formula |
C27H30O6S2 |
Molecular Weight |
514.65 |
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C25H26O8S2/c26-21-7-5-19(6-8-21)14-16-34-24(25(27)28)17-20-3-1-18(2-4-20)13-15-32-22-9-11-23(12-10-22)33-35(29,30)31/h1-12,24,26H,13-17H2,(H,27,28)(H,29,30,31) |
InChI Key |
CIHMPKKTGUOBBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)OS(=O)(=O)O)CC(C(=O)O)SCCC3=CC=C(C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD4619; AZ11942571; AZD 4619; AZD-4619. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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